molecular formula C12H11NO2 B13669140 Methyl 8-methylisoquinoline-3-carboxylate

Methyl 8-methylisoquinoline-3-carboxylate

Cat. No.: B13669140
M. Wt: 201.22 g/mol
InChI Key: PZUONUNIFGMXTF-UHFFFAOYSA-N
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Description

Methyl 8-methylisoquinoline-3-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is characterized by its molecular formula C12H11NO2 and is known for its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-methylisoquinoline-3-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylbenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate can lead to the formation of the desired isoquinoline derivative. This reaction typically requires heating and can be catalyzed by various agents to improve yield and efficiency .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methylisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce hydrogenated isoquinolines .

Scientific Research Applications

Methyl 8-methylisoquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 8-methylisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl isoquinoline-3-carboxylate
  • 8-Methylquinoline
  • 3-Carboxyisoquinoline

Uniqueness

Methyl 8-methylisoquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 8-methylisoquinoline-3-carboxylate

InChI

InChI=1S/C12H11NO2/c1-8-4-3-5-9-6-11(12(14)15-2)13-7-10(8)9/h3-7H,1-2H3

InChI Key

PZUONUNIFGMXTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC(=CC2=CC=C1)C(=O)OC

Origin of Product

United States

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